molecular formula C21H26ClN B14494046 2-(2,2-Diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride CAS No. 62972-25-2

2-(2,2-Diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride

Cat. No.: B14494046
CAS No.: 62972-25-2
M. Wt: 327.9 g/mol
InChI Key: CFJRNBLUSLLEMK-UHFFFAOYSA-N
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Description

2-(2,2-Diphenylethyl)-1-azabicyclo[222]octane;hydrochloride is a compound that belongs to the class of bicyclic amines It is known for its unique structure, which includes a bicyclo[222]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride typically involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a starting material. DABCO is a versatile reagent that can undergo various transformations to yield the desired compound. One common method involves the reaction of DABCO with 2,2-diphenylethyl bromide under basic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would typically be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups onto the bicyclic framework .

Scientific Research Applications

2-(2,2-Diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 2,2-diphenylethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

62972-25-2

Molecular Formula

C21H26ClN

Molecular Weight

327.9 g/mol

IUPAC Name

2-(2,2-diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride

InChI

InChI=1S/C21H25N.ClH/c1-3-7-18(8-4-1)21(19-9-5-2-6-10-19)16-20-15-17-11-13-22(20)14-12-17;/h1-10,17,20-21H,11-16H2;1H

InChI Key

CFJRNBLUSLLEMK-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1CC2CC(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

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